molecular formula C20H16ClN5O3 B2904176 2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1894995-39-1

2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2904176
CAS No.: 1894995-39-1
M. Wt: 409.83
InChI Key: OMGJIKWDRMQQNJ-UHFFFAOYSA-N
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Description

The compound “2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are considered pharmacologically important active scaffolds that possess various types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a variety of methods and synthetic analogues . The presence of the pyrazolo[3,4-d]pyrimidine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and can lead to a wide range of products . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Scientific Research Applications

Antitumor Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds with structural similarities to the one , has shown promising results in the field of anticancer activity. For instance, a study synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the new derivatives, one compound demonstrated significant activity, highlighting the potential of such structures in cancer research (El-Morsy et al., 2017).

Antimicrobial and Antifungal Agents

Another area of application for compounds with the pyrazolo[3,4-d]pyrimidine scaffold is in the development of antimicrobial and antifungal agents. A variety of novel heterocycles incorporating the antipyrine moiety, including those with structural relations to the compound of interest, have been synthesized and demonstrated to possess antimicrobial activities. This includes action against several pathogenic microorganisms, indicating the utility of such compounds in addressing resistant strains of bacteria and fungi (Bondock et al., 2008).

Radioligand Development for PET Imaging

In the context of diagnostic imaging, specifically positron emission tomography (PET), derivatives of pyrazolo[1,5-a]pyrimidine, which share a core structural motif with the compound , have been developed as selective radioligands. These compounds target the translocator protein (18 kDa), offering a non-invasive means to visualize and quantify biological targets in vivo. This application underscores the importance of such compounds in biomedical research and potential clinical diagnostics (Dollé et al., 2008).

Synthesis and Chemical Reactivity

The synthesis and chemical behavior of compounds related to 2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide have been explored, leading to the creation of diverse heterocyclic compounds. These studies not only expand the chemical space of pyrazolo[3,4-d]pyrimidin-5-yl derivatives but also provide insights into their potential reactivity and applications in further medicinal chemistry explorations (Farouk et al., 2021).

Future Directions

The future directions for research on “2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide” and related compounds could involve further exploration of their pharmacological potential, development of more efficient synthesis methods, and detailed investigation of their mechanism of action .

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, and their modulation can lead to therapeutic effects.

Mode of Action

It’s likely that it interacts with its targets by binding to their active sites, thereby modulating their function . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

One study has shown that a compound with a similar structure successfully inhibited cell cycle progression and induced apoptosis in a549 cells . It also significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation . These findings suggest that this compound may have similar effects.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-14-8-6-13(7-9-14)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)17-5-3-2-4-16(17)21/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGJIKWDRMQQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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